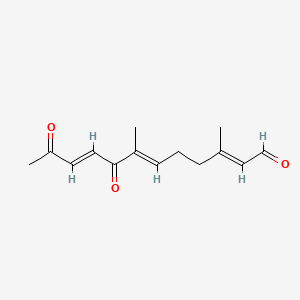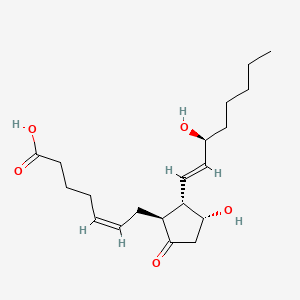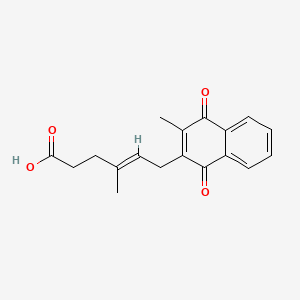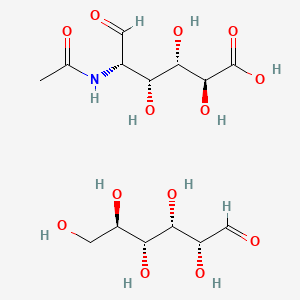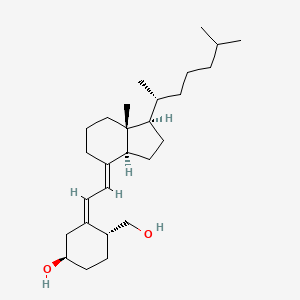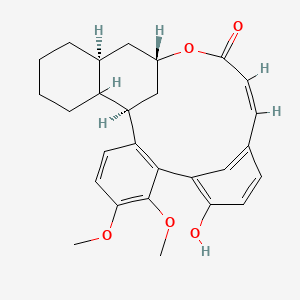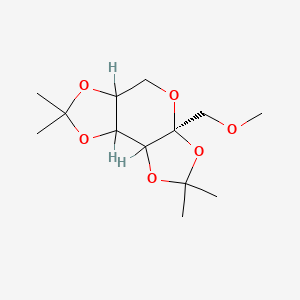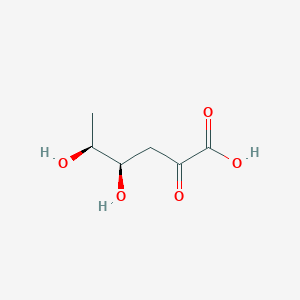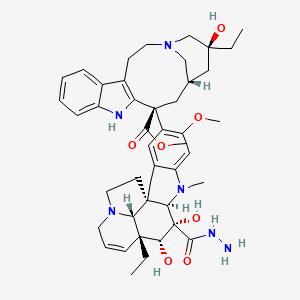![molecular formula C22H18N2O7 B1231052 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid [2-[2-(2-acetyloxy-5-methoxy-3-nitrophenyl)ethenyl]-4-quinolinyl] ester is an aromatic ether and a C-nitro compound.
Applications De Recherche Scientifique
Thermal Reactions and Cyclization Processes : Research by Täubl and Stadlbauer (1997) explored the thermal reactions of compounds related to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate, finding that different ester substituents affect the thermolysis outcomes, leading to various derivatives including ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates (Täubl & Stadlbauer, 1997).
Use as a Protecting Group in Organic Synthesis : The utility of related 2-nitrophenylacetyl (NPAc) groups for protecting hydroxyl functions in organic synthesis was demonstrated by Daragics and Fügedi (2010). This suggests potential applications of similar compounds in complex organic syntheses (Daragics & Fügedi, 2010).
Luminescent Properties and Synthesis : Serdyuk et al. (2012) synthesized compounds similar to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate and studied their luminescent properties. This research could imply potential applications in materials science, particularly in the development of luminescent materials (Serdyuk et al., 2012).
Reactivity and Cyclization in Organic Chemistry : The study of the reactivity and cyclization of compounds with structural similarities to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate has been a subject of interest. For instance, research by Behzadi and Owen (1974) on the reactivity of phenylthioethyl methanesulphonates highlights the diverse chemical transformations that these types of compounds can undergo (Behzadi & Owen, 1974).
Synthesis and Structural Analysis : Research efforts like those of Kononov et al. (1988) have focused on synthesizing derivatives of quinolinecarboxylic acids, which is relevant to understanding the synthesis pathways and structural characteristics of compounds like 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate (Kononov et al., 1988).
Potential in Pharmaceutical Research : Though the direct application in pharmaceutical research is not explicit for this specific compound, related research like that conducted by Werbel et al. (1986) on quinoline derivatives and their antimalarial activity suggests potential medicinal applications of similar compounds (Werbel et al., 1986).
Propriétés
Nom du produit |
2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate |
|---|---|
Formule moléculaire |
C22H18N2O7 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[2-[(E)-2-(2-acetyloxy-5-methoxy-3-nitrophenyl)ethenyl]quinolin-4-yl] acetate |
InChI |
InChI=1S/C22H18N2O7/c1-13(25)30-21-11-16(23-19-7-5-4-6-18(19)21)9-8-15-10-17(29-3)12-20(24(27)28)22(15)31-14(2)26/h4-12H,1-3H3/b9-8+ |
Clé InChI |
ULCXTEUAQBVMFX-CMDGGOBGSA-N |
SMILES isomérique |
CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



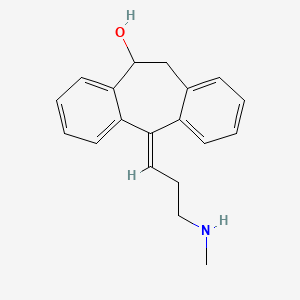
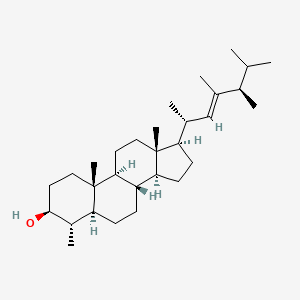
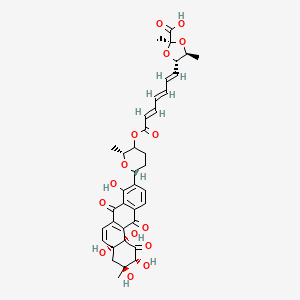
![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)
